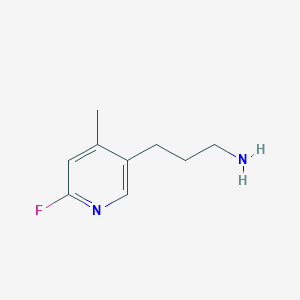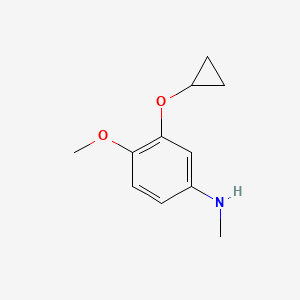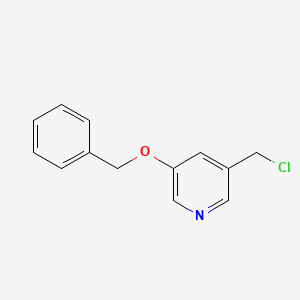
2-Bromo-6-(chloromethyl)-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(chloromethyl)-4-iodopyridine is a heterocyclic organic compound that contains bromine, chlorine, and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-iodopyridine can be achieved through a multi-step process involving halogenation and chloromethylation reactions. One common method involves the bromination of 4-iodopyridine followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction typically requires a catalyst such as zinc chloride to facilitate the chloromethylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethyl)-4-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the halogen substituents can lead to the formation of dehalogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-6-(chloromethyl)-4-iodopyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-iodopyridine involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen substituents makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloropyridine: Lacks the iodine substituent, making it less versatile in certain reactions.
2-Iodo-6-(chloromethyl)pyridine: Similar structure but with different halogen substituents, leading to variations in reactivity and applications.
4-Bromo-2-chloropyridine: Different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-6-(chloromethyl)-4-iodopyridine is unique due to the presence of three different halogen substituents on the pyridine ring. This unique combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
2-bromo-6-(chloromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2 |
InChI Key |
PVIDZDWZZVWIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCl)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


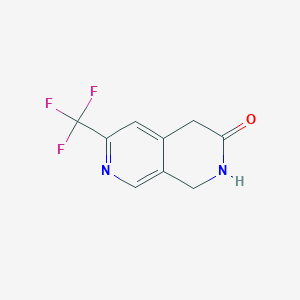
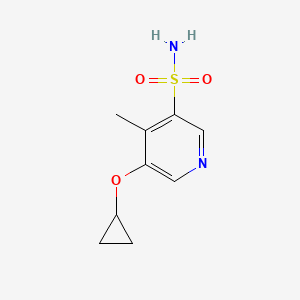
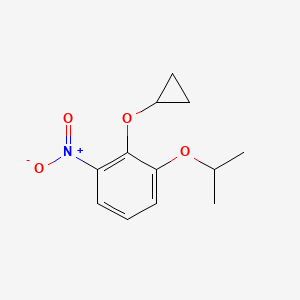
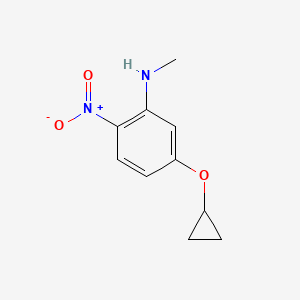

![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)

